4-(methoxymethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
4-(methoxymethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyrazole ring substituted with a methoxymethyl group, a methyl group, and a boronic ester group. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride.
Borylation: The boronic ester group can be introduced through a borylation reaction using bis(pinacolato)diboron and a suitable catalyst such as palladium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the boronic ester group, resulting in the formation of corresponding alcohols or hydrocarbons.
Substitution: The methoxymethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
4-(methoxymethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound can be used as a probe to study enzyme mechanisms and interactions due to its boronic ester group.
Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is largely dependent on its boronic ester group. Boronic esters can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological processes. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
4-(methoxymethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the methoxymethyl group enhances its solubility and reactivity, while the boronic ester group allows for versatile applications in cross-coupling reactions and other chemical transformations.
Properties
Molecular Formula |
C12H21BN2O3 |
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Molecular Weight |
252.12 g/mol |
IUPAC Name |
4-(methoxymethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C12H21BN2O3/c1-11(2)12(3,4)18-13(17-11)10-9(8-16-6)7-14-15(10)5/h7H,8H2,1-6H3 |
InChI Key |
QDBVVHGYJCMLKT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)COC |
Origin of Product |
United States |
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